6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine
Description
6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine (CAS: 2548977-35-9) is a heterocyclic compound featuring a purine core substituted at the 6-position with a piperidinyl-linked 1,3,4-thiadiazole moiety and a methyl group at the 7-position. Its molecular formula is C₂₀H₂₁N₇OS, with a molecular weight of 407.49 g/mol . The structural complexity arises from the integration of a purine ring (a bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9) and a 1,3,4-thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[1-(7-methylpurin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7OS/c1-26-12-23-17-16(26)18(22-11-21-17)27-9-7-13(8-10-27)19-24-25-20(29-19)14-5-3-4-6-15(14)28-2/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDFHIQHRWVQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)C4=NN=C(S4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Mechanism of Action
The compound's biological activity is mediated through interactions with specific molecular targets. It can:
Bind to Receptors: : Interacts with protein receptors, altering their activity
Enzyme Inhibition: : Inhibits enzymes by binding to active sites, affecting metabolic pathways
Pathway Modulation: : Influences signal transduction pathways, altering cellular responses
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of purine-thiadiazole hybrids. Key structural analogues include:
Key Observations :
- Compared to thiadiazole-containing benzamide derivatives (e.g., 7a-7l), the purine core in the target compound may confer distinct electronic properties, influencing binding to nucleotide-binding enzymes or receptors .
Biological Activity
The compound 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structural components include a purine core, a piperidine ring, and a thiadiazole moiety substituted with a methoxyphenyl group. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing the thiadiazole ring exhibit significant anticancer activity. A review of 1,3,4-thiadiazole derivatives showed that many have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancers . Specifically, derivatives similar to the target compound have been shown to inhibit cell proliferation effectively.
Case Study: Cytotoxicity Testing
In vitro studies utilizing the MTT assay have confirmed that compounds with similar structures possess IC50 values ranging from 8.107 μM to lower than that of standard chemotherapeutics like doxorubicin . The mechanism often involves apoptosis induction via caspase activation pathways.
The biological activity of This compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. For instance:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation.
- Signaling Pathways: It might modulate signaling pathways related to inflammation and cell survival.
Comparative Analysis
Comparative studies have shown that the presence of the methoxy group on the phenyl ring significantly enhances the compound's biological potency compared to other thiadiazole derivatives lacking this substitution .
| Compound Type | IC50 (μM) | Activity Description |
|---|---|---|
| Doxorubicin | 0.877 | Standard chemotherapeutic agent |
| Thiadiazole Derivative (Similar) | 8.107 | Moderate-high anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
